molecular formula C7H13NO8P2 B14793328 Risedronic acid monohydrate

Risedronic acid monohydrate

Cat. No.: B14793328
M. Wt: 301.13 g/mol
InChI Key: SASLGGGHGGSNGY-UHFFFAOYSA-N
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Description

Risedronic acid monohydrate is a bisphosphonate compound commonly used in the treatment of osteoporosis and Paget’s disease of bone. It functions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption, thereby slowing down bone loss and increasing bone density .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Risedronic acid undergoes various chemical reactions, including:

    Oxidation: Risedronic acid can be oxidized under specific conditions, although this is not a common reaction for this compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the phosphonate groups.

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is risedronic acid itself, with modifications depending on the specific reagents and conditions used.

Scientific Research Applications

Risedronic acid monohydrate has a wide range of applications in scientific research:

Mechanism of Action

Risedronic acid binds to bone hydroxyapatite and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition occurs through the disruption of the mevalonate pathway, which is essential for osteoclast function. By preventing the resorption of bone, risedronic acid helps to maintain bone density and reduce the risk of fractures .

Comparison with Similar Compounds

Similar Compounds

    Etidronate: Another bisphosphonate used to treat bone disorders, but with lower potency compared to risedronic acid.

    Alendronate: A bisphosphonate with similar applications but different pharmacokinetic properties.

    Ibandronate: Known for its higher potency and longer duration of action compared to risedronic acid.

    Zoledronate: The most potent bisphosphonate, used for severe cases of bone resorption.

Uniqueness

Risedronic acid is unique due to its balance of potency, safety, and efficacy. It offers a high degree of bone resorption inhibition while maintaining a favorable safety profile, making it a preferred choice for many patients with osteoporosis and Paget’s disease .

Properties

Molecular Formula

C7H13NO8P2

Molecular Weight

301.13 g/mol

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;hydrate

InChI

InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);1H2

InChI Key

SASLGGGHGGSNGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O

Origin of Product

United States

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